
4-(4-Chlorophenyl)-2-(3,5-dichlorophenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-Chlorophenyl)-2-(3,5-dichlorophenoxy)pyrimidine" is a pyrimidine derivative that is of interest due to its potential medicinal properties. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of chlorophenyl groups may suggest that this compound could have interesting chemical properties and biological activity.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the functionalization of dichloropyrimidine precursors. An efficient synthetic route to 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine has been described, which involves sequential substitution of the chloro groups, followed by a cyclocondensation step to yield the desired products in good overall yields . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often characterized by various spectroscopic techniques. For instance, the crystal structure of a related compound, 2-amino-3-cyano-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6-tetrahydro-4H-pyrano[2,3-d]pyrimidine, was determined using X-ray crystallography, revealing the presence of unclassical hydrogen bonds . Similarly, the structure of another derivative, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, was elucidated, showing that all ring atoms in the pyridopyrimidinone moiety are almost coplanar .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and cyclocondensation reactions. The synthesis of 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas involved the reaction of isothiocyanate with substituted pyrimidine amines . Additionally, the synthesis of novel 2-aryloxy-3-(4-chlorophenyl)-8-substituted-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones was achieved via a tandem aza-Wittig reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the crystal structure of 4-(4-chlorophenyl)-6-methyl-5-methoxy-carbonyl-3,4-dihydropyrimidin-2(H)-one showed that the pyrimidine ring adopts a boat conformation . The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate revealed two crystallographically independent molecules in the asymmetric unit . These structural details can have significant implications for the reactivity and interaction of these compounds with biological targets.
科学的研究の応用
Non-Destructive Evaluation in Ultrasonic Technology
The application of ultrasonic technology in evaluating 2-mercapto substituted pyrimidines, including derivatives similar to 4-(4-Chlorophenyl)-2-(3,5-dichlorophenoxy)pyrimidine, has been explored for both industrial and medicinal purposes. Research conducted by Bodke et al. (2014) on the acoustical properties of these compounds in dioxane-water mixtures at different concentrations and temperatures reveals insights into molecular interactions and structural analysis. This research could pave the way for non-destructive testing methods in material science and pharmaceuticals (Bodke, Binani, & Joat, 2014).
Antibacterial Properties
Pyrimidine derivatives, including those structurally related to this compound, have been studied for their antibacterial properties. Cieplik et al. (2008) synthesized and evaluated 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives as potential antibacterial agents, highlighting the importance of the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings in enhancing biological activity (Cieplik, Raginia, Pluta, Gubrynowicz, Bryndal, & Lis, 2008).
Spectral Analysis in Drug Research
Spectral analysis techniques have been utilized to investigate antimalarial drugs structurally similar to this compound. Sherlin et al. (2018) conducted a comprehensive study on 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine, employing FTIR, FT Raman spectra, and molecular geometry analysis to understand the drug's docking in enzyme active sites. This research provides valuable insights into drug design and molecular interactions (Sherlin, Vijayakumar, Binoy, Roy, & Jayakumar, 2018).
Synthesis and Crystal Structure
Research by Guo and Shun (2004) on the synthesis and crystal structure of 4-(4-Chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one showcases the importance of structural characterization in understanding the chemical and physical properties of pyrimidine derivatives. This study contributes to the knowledge base of pyrimidine chemistry, aiding in the development of new compounds with potential applications in various scientific fields (Guo & Shun, 2004).
Nonlinear Optical (NLO) Properties
Hussain et al. (2020) investigated the NLO properties of thiopyrimidine derivatives, including those with phenyl pyrimidine structures akin to this compound. Their findings, based on density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, underscore the potential of these compounds in optoelectronic applications. This research highlights the diverse applications of pyrimidine derivatives beyond their biological activities, extending into materials science and technology (Hussain et al., 2020).
特性
IUPAC Name |
4-(4-chlorophenyl)-2-(3,5-dichlorophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O/c17-11-3-1-10(2-4-11)15-5-6-20-16(21-15)22-14-8-12(18)7-13(19)9-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXPTDSFIHIIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)OC3=CC(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506843.png)
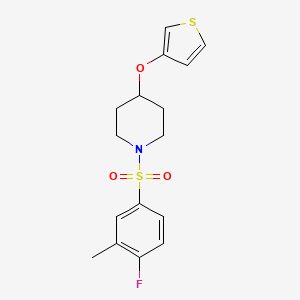
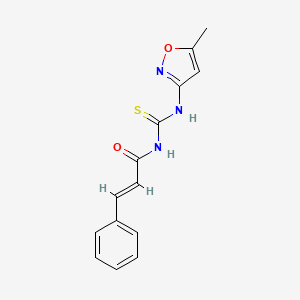
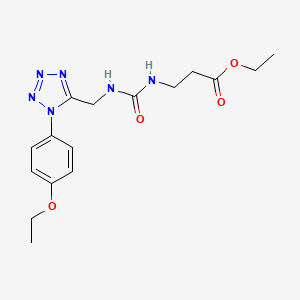
![3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2506848.png)
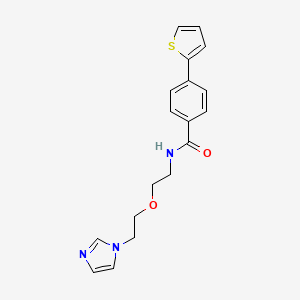
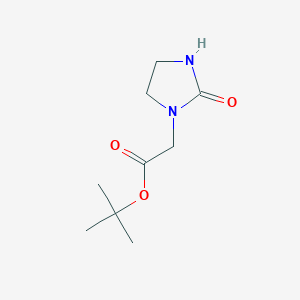
![ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2506854.png)
![6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2506856.png)
![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)
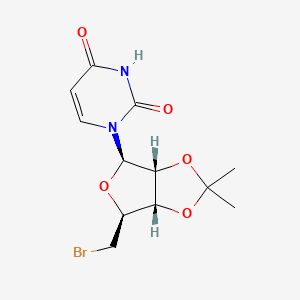
![N-benzyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2506863.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)